molecular formula C10H17NO4 B1670603 Dihydrokainic acid CAS No. 52497-36-6

Dihydrokainic acid

Número de catálogo B1670603
Número CAS: 52497-36-6
Peso molecular: 215.25 g/mol
Clave InChI: JQPDCKOQOOQUSC-OOZYFLPDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dihydrokainic acid is an organic compound that contains two carboxylic acid functional groups, making it a dicarboxylic acid . It is an inhibitor of the GLT-1 glutamate transporter .


Molecular Structure Analysis

The molecular formula of Dihydrokainic acid is C10H17NO4 . It has a molar mass of 215.25 g/mol . The IUPAC name is (2S,3S,4R)-3-(2-Hydroxy-2-oxoethyl)-4-(propan-2-yl)pyrrolidine-2-carboxylic acid .


Physical And Chemical Properties Analysis

Dihydrokainic acid is a powder that is soluble in water . It has a molecular weight of 215.25 .

Aplicaciones Científicas De Investigación

Interaction with Glutamate and Other Amino Acids

Dihydrokainic acid has been studied for its effects on neurotransmitters, particularly in the context of glutamate uptake and transmission. Lehmann and Hamberger (1983) observed that dihydrokainic acid elevates levels of glutamate, taurine, and phosphoethanolamine in the rabbit hippocampus, suggesting an impact on glutamatergic transmission (Lehmann & Hamberger, 1983). Similarly, Butcher et al. (1988) found that dihydrokainic acid induces epileptiform activity and alters extracellular amino acid levels, including increases in glutamate, in the rat dentate gyrus (Butcher, Jacobson, & Hamberger, 1988).

Neurotoxicity and Glutamate Inactivation

The neurotoxic effects of kainic acid and the role of dihydrokainic acid in glutamate inactivation were explored by Lodge et al. (1979), showing that dihydrokainic acid selectively enhances the effects of excitants like L-aspartate and L-glutamate (Lodge, Johnston, Curtis, & Bornstein, 1979).

Binding and Receptor Interaction

Research by London and Coyle (1979) on [3H]kainic acid binding in rat and human cerebellum showed that dihydrokainic acid exhibits negative cooperativity at kainic acid recognition sites, suggesting an allosteric interaction and a biochemical basis for synergistic effects with other compounds in vivo (London & Coyle, 1979).

Effects on Brain Calcium Fluxes and Neuronal Activity

Lazarewicz et al. (1986) investigated the impact of kainic acid and dihydrokainic acid on brain calcium fluxes, revealing that dihydrokainic acid does not activate synaptosomal Ca2+ uptake, indicating its influence on Ca2+ fluxes is different from that of kainic acid (Lazarewicz, Lehmann, Hagberg, & Hamberger, 1986).

Mecanismo De Acción

Target of Action

Dihydrokainic acid (DHK) is a selective inhibitor of the EAAT2 (GLT1) glutamate transporter . This transporter plays a crucial role in the glutamatergic neurotransmitter system, which is involved in many important neurophysiological processes .

Mode of Action

DHK acts as a non-transportable inhibitor of L-glutamate and L-aspartate uptake . It interacts with the EAAT2 transporter, inhibiting the uptake of these neurotransmitters. This inhibition is selective, with DHK being 130-fold selective over EAAT1 and EAAT3 .

Biochemical Pathways

The primary biochemical pathway affected by DHK is the glutamatergic neurotransmitter system . By inhibiting the EAAT2 transporter, DHK disrupts the normal uptake of L-glutamate and L-aspartate, neurotransmitters that play key roles in this system. The downstream effects of this disruption can vary, but they generally involve changes in neuronal excitability and neurotransmission .

Pharmacokinetics

The blood-brain barrier (BBB) permeability of DHK is low, with a value of 0.28 × 10^-6 cm/s . Furthermore, the non-specific plasma and brain protein binding of DHK is low, which means that the unbound drug volume of distribution in the brain is also low . Therefore, even though the total DHK concentrations in the brain are low after systemic dosing, the concentrations in the vicinity of the glutamate receptors are sufficient for their activation .

Result of Action

The inhibition of the EAAT2 transporter by DHK can lead to an increase in the extracellular concentrations of L-glutamate and L-aspartate, which can in turn affect neuronal excitability and neurotransmission . At higher concentrations, DHK is a weak inhibitor of AMPA/kainate glutamic acid receptors . The specific molecular and cellular effects of DHK’s action can vary depending on the specific context and conditions.

Action Environment

The action, efficacy, and stability of DHK can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the rate of passive diffusion across the BBB . Additionally, the presence of other substances in the environment can potentially interact with DHK or its target, thereby influencing its action.

Direcciones Futuras

Dihydrokainic acid has been used as a research tool in various in vivo central nervous system disease models in rodents, such as epilepsy, Huntington’s, Parkinson’s and Alzheimer’s diseases . It has also been used as a template in the design of novel ligands affecting the glutamatergic system . The glutamatergic neurotransmitter system is involved in many important neurophysiological processes and thus constitutes a promising target for the treatment of neurological diseases .

Propiedades

IUPAC Name

(2S,3S,4R)-3-(carboxymethyl)-4-propan-2-ylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h5-7,9,11H,3-4H2,1-2H3,(H,12,13)(H,14,15)/t6-,7+,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPDCKOQOOQUSC-OOZYFLPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNC(C1CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200489
Record name Dihydrokainic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydrokainic acid

CAS RN

52497-36-6
Record name Dihydrokainic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52497-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrokainic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052497366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrokainic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydrokainic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDROKAINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ4LMC2HN5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihydrokainic acid
Reactant of Route 2
Reactant of Route 2
Dihydrokainic acid
Reactant of Route 3
Dihydrokainic acid
Reactant of Route 4
Dihydrokainic acid
Reactant of Route 5
Dihydrokainic acid
Reactant of Route 6
Dihydrokainic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.